3,6-Dihydroxy-2-(trifluoromethyl)pyridine
Overview
Description
3,6-Dihydroxy-2-(trifluoromethyl)pyridine is an organic compound characterized by the presence of two hydroxyl groups and a trifluoromethyl group attached to a pyridine ring. This compound is notable for its unique chemical properties, which make it a valuable intermediate in organic synthesis and various industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,6-Dihydroxy-2-(trifluoromethyl)pyridine typically involves the substitution of a chlorine atom in 2-chloro-6-(trifluoromethyl)pyridine with a hydroxyl group. This reaction requires high temperatures and strong bases to proceed efficiently .
Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but is optimized for large-scale production. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: 3,6-Dihydroxy-2-(trifluoromethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones.
Reduction: The pyridine ring can be reduced under catalytic hydrogenation conditions.
Substitution: The hydroxyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Reagents like methyl iodide for methylation reactions.
Major Products:
Oxidation: Formation of 3,6-diketone-2-(trifluoromethyl)pyridine.
Reduction: Formation of 3,6-dihydroxy-2-(trifluoromethyl)piperidine.
Substitution: Formation of 3,6-dimethoxy-2-(trifluoromethyl)pyridine.
Scientific Research Applications
3,6-Dihydroxy-2-(trifluoromethyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the production of agrochemicals and pharmaceuticals due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 3,6-Dihydroxy-2-(trifluoromethyl)pyridine involves its interaction with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The hydroxyl groups facilitate hydrogen bonding, which can influence the compound’s binding affinity to specific enzymes and receptors .
Comparison with Similar Compounds
- 2-Hydroxy-6-(trifluoromethyl)pyridine
- 2-Hydroxy-3-(trifluoromethyl)pyridine
- 2,6-Dihydroxy-4-(trifluoromethyl)pyridine
Uniqueness: 3,6-Dihydroxy-2-(trifluoromethyl)pyridine is unique due to the specific positioning of its functional groups, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of both hydroxyl groups and the trifluoromethyl group in specific positions on the pyridine ring enhances its versatility in various chemical transformations and applications .
Properties
IUPAC Name |
5-hydroxy-6-(trifluoromethyl)-1H-pyridin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F3NO2/c7-6(8,9)5-3(11)1-2-4(12)10-5/h1-2,11H,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYKBIGTWOAQMS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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